
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a (1-chloro-2-methylbut-1-en-1-yl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane typically involves the reaction of (1-chloro-2-methylbut-1-en-1-yl) chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the direct reaction of methyl chloride with a silicon-copper alloy, followed by further reactions to introduce the (1-chloro-2-methylbut-1-en-1-yl) group. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the (1-chloro-2-methylbut-1-en-1-yl) group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Addition Reactions: Often use electrophiles such as hydrogen halides or halogens in the presence of catalysts.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Yield products where the chlorine atom is replaced by the nucleophile.
Addition Reactions: Result in the formation of addition products with the electrophile added across the double bond.
Oxidation and Reduction Reactions: Produce oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Medicine: Explored for its potential in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Chloro-2-cyclopropylideneethyl)(trimethyl)silane
- (1-Chloro-5-trimethylsilyl-4-pentyne)
- (3-Methyl-3-buten-1-ol, trimethylsilyl ether)
Uniqueness
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane is unique due to the presence of both a (1-chloro-2-methylbut-1-en-1-yl) group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific synthetic applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
112916-31-1 |
|---|---|
Formule moléculaire |
C8H17ClSi |
Poids moléculaire |
176.76 g/mol |
Nom IUPAC |
(1-chloro-2-methylbut-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C8H17ClSi/c1-6-7(2)8(9)10(3,4)5/h6H2,1-5H3 |
Clé InChI |
JDEQXSDKWBXPOK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C([Si](C)(C)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


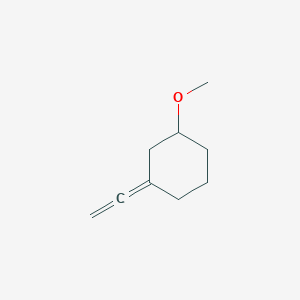

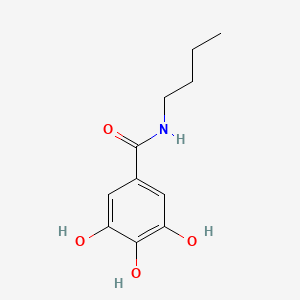



![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
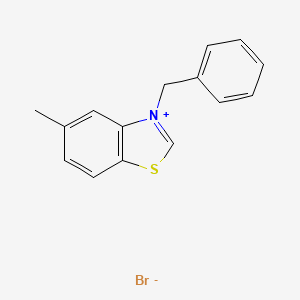
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
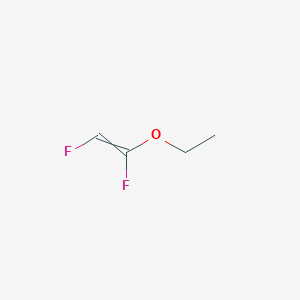
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)
silane](/img/structure/B14306751.png)
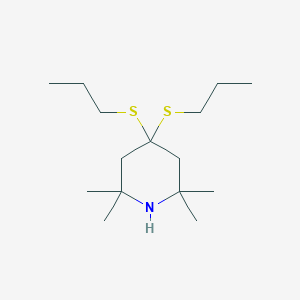
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)
